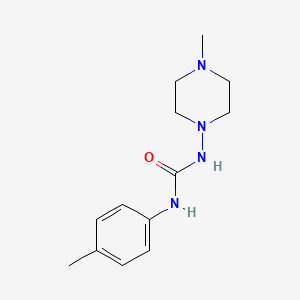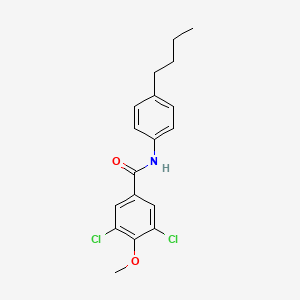![molecular formula C18H26N2O B4985674 N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide, also known as LQM-178, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of the GABA receptor, N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide may reduce neuronal excitability and exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, it has been found to modulate the activity of several ion channels, including calcium and potassium channels. These effects may contribute to its therapeutic potential in the treatment of epilepsy, pain, and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. Additionally, it has been found to exhibit low toxicity and good bioavailability in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide and its potential therapeutic applications in various neurological disorders. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is a complex process that involves several steps. The synthesis begins with the condensation of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitro-1-(cyclohexylmethyl) cyclohexanol. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)cyclohexanol. The next step involves the reaction of the intermediate with 4-chloroacetophenone in the presence of a base to form N-[4-(cyclohexylmethyl)phenyl]acetamide. Finally, the cyclohexyl group is hydrogenated using a palladium catalyst to obtain N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been found to have potential in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)19-17-10-8-15(9-11-17)13-20-12-4-6-16-5-2-3-7-18(16)20/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOILQJGGWAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)


![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)




![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)